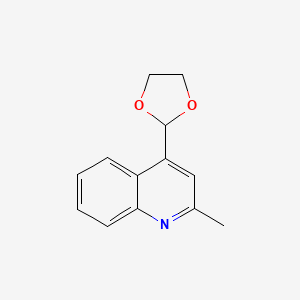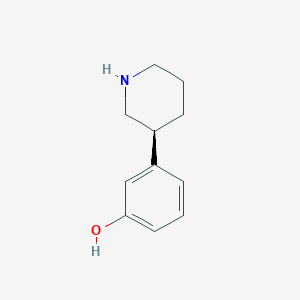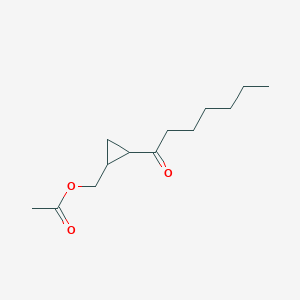
(2-Heptanoylcyclopropyl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Heptanoylcyclopropyl)methyl acetate is an ester compound characterized by its unique structure, which includes a cyclopropyl ring and a heptanoyl group Esters are known for their pleasant odors and are often used in fragrances and flavorings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl acetate typically involves the esterification of (2-Heptanoylcyclopropyl)methanol with acetic acid or its derivatives. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2-Heptanoylcyclopropyl)methanol + Acetic Acid→(2-Heptanoylcyclopropyl)methyl acetate + Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which increases the reaction temperature and promotes efficient mixing of reactants .
化学反応の分析
Types of Reactions
(2-Heptanoylcyclopropyl)methyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: The ester can be converted to other esters by reacting with different alcohols.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of the ester group.
Major Products
Hydrolysis: (2-Heptanoylcyclopropyl)methanol and acetic acid.
Reduction: (2-Heptanoylcyclopropyl)methanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
(2-Heptanoylcyclopropyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of (2-Heptanoylcyclopropyl)methyl acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release (2-Heptanoylcyclopropyl)methanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of fragrances and flavorings.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Isopropyl butyrate: Used in the fragrance industry for its pleasant smell
Uniqueness
(2-Heptanoylcyclopropyl)methyl acetate is unique due to its cyclopropyl ring and heptanoyl group, which confer distinct chemical and physical properties. These structural features may enhance its stability and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
特性
CAS番号 |
90075-14-2 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
(2-heptanoylcyclopropyl)methyl acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-7-13(15)12-8-11(12)9-16-10(2)14/h11-12H,3-9H2,1-2H3 |
InChIキー |
GOVYMVPCKJJUQP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C1CC1COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


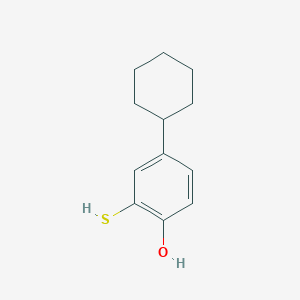
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)


![5-(4-Nitrophenyl)-1,2,3,4,4a,5,7,8,9,10-decahydrobenzo[c]cinnoline](/img/structure/B14386549.png)

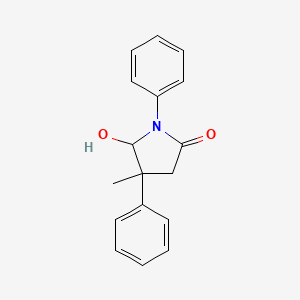
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)

![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)
